N-[1-(4-bromophenyl)ethyl]-1-methoxy-2-naphthamide
Overview
Description
N-[1-(4-bromophenyl)ethyl]-1-methoxy-2-naphthamide is a useful research compound. Its molecular formula is C20H18BrNO2 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.05209 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures of related compounds, such as chalcone derivatives, underscores the significance of N-[1-(4-bromophenyl)ethyl]-1-methoxy-2-naphthamide analogs in understanding the intermolecular interactions that influence crystal packing stability. These interactions are crucial for designing materials with desired physical and chemical properties (Kaur et al., 2012).
Synthetic Applications
The compound has close analogs used as intermediates in the synthesis of non-steroidal anti-inflammatory agents, highlighting its potential role in pharmaceutical synthesis. For instance, 2-Bromo-6-methoxynaphthalene, a structurally related compound, is vital for synthesizing notable anti-inflammatory drugs like nabumetone and naproxen (Xu & He, 2010).
Photophysical Studies
Research on chalcone derivatives, which share structural similarities with this compound, provides insights into their photophysical properties. These studies are important for applications in dye lasers, fluorescence, and material science, offering a deeper understanding of how structural modifications can impact electronic properties and interactions with light (Bangal et al., 1996).
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-1-methoxynaphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-13(14-7-10-16(21)11-8-14)22-20(23)18-12-9-15-5-3-4-6-17(15)19(18)24-2/h3-13H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETXTTHTFVZJOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=C(C3=CC=CC=C3C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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